molecular formula C5H6ClNO3S2 B2565467 5-Thiazolesulfonyl chloride, 2-ethoxy- CAS No. 1432129-33-3

5-Thiazolesulfonyl chloride, 2-ethoxy-

Cat. No.: B2565467
CAS No.: 1432129-33-3
M. Wt: 227.68
InChI Key: JANXCABBEBYHSR-UHFFFAOYSA-N
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Description

5-Thiazolesulfonyl chloride, 2-ethoxy- is a chemical compound used in various scientific research fields. It is known for its high reactivity and versatility, making it valuable in medicinal chemistry and material science. This compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolesulfonyl chloride, 2-ethoxy- typically involves the chlorination of thiazole derivativesThe reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 5-Thiazolesulfonyl chloride, 2-ethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolesulfonyl chloride, 2-ethoxy- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and reactivity.

    Coupling Reactions: It is often used in coupling reactions to form more complex molecules

Common Reagents and Conditions

Common reagents used with 5-Thiazolesulfonyl chloride, 2-ethoxy- include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures .

Major Products Formed

The major products formed from reactions involving 5-Thiazolesulfonyl chloride, 2-ethoxy- depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Thiazolesulfonyl chloride, 2-ethoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the development of biochemical assays and as a reagent in the study of enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 5-Thiazolesulfonyl chloride, 2-ethoxy- involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with other molecules. This reactivity is exploited in the synthesis of complex organic compounds and in biochemical assays to study enzyme-substrate interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-4-methyl-5-thiazolesulfonyl chloride: Similar in structure but with an acetamido group instead of an ethoxy group.

    5-Thiazolesulfonyl chloride, 2-(acetylamino)-4-methyl-: Another thiazole derivative with different substituents

Uniqueness

5-Thiazolesulfonyl chloride, 2-ethoxy- is unique due to its specific ethoxy substituent, which imparts distinct chemical properties and reactivity compared to other thiazole derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-ethoxy-1,3-thiazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO3S2/c1-2-10-5-7-3-4(11-5)12(6,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANXCABBEBYHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(S1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432129-33-3
Record name 2-ethoxy-1,3-thiazole-5-sulfonyl chloride
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